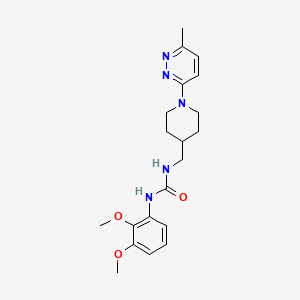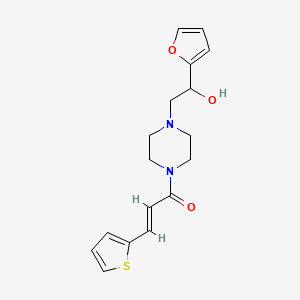
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as BAY 41-8543 and has been studied extensively for its therapeutic properties.
科学的研究の応用
Receptor-Mediated Actions
Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea have been explored for their pharmacological activities, particularly in modulating receptor functions. For instance, research on the effects of selective 5-HT2C receptor agonists and antagonists has shown significant outcomes in eliciting physiological responses such as penile erections in rats, highlighting the potential therapeutic applications in sexual dysfunction disorders (Millan et al., 1997).
Molecular Structure and Function
The investigation into the conformational behavior of heterocyclic ureas, including those related to the compound , demonstrates the importance of molecular structure in determining their chemical and biological properties. Studies on the unfolding of heterocyclic ureas to form hydrogen-bonded complexes provide valuable insights into the design of foldamers and the development of new materials with potential applications in biotechnology and drug design (Corbin et al., 2001).
Corrosion Inhibition
The application of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions showcases the versatility of urea-based compounds beyond pharmaceutical uses. This research indicates the potential industrial applications of these compounds in protecting metals from corrosion, thus extending the lifespan of metal structures and components (Mistry et al., 2011).
Polyamide Synthesis
The synthesis of polyamides containing nucleobases such as uracil and adenine, utilizing intermediates that share functional similarity to 1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, illustrates the compound's relevance in creating biologically active materials. These materials have potential applications in biomedicine and materials science, offering new avenues for therapeutic and technological advancements (Hattori & Kinoshita, 1979).
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-7-8-18(24-23-14)25-11-9-15(10-12-25)13-21-20(26)22-16-5-4-6-17(27-2)19(16)28-3/h4-8,15H,9-13H2,1-3H3,(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFOBVLJDNENC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)
![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)
![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2376982.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

